2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide
Description
This compound features a cyanoacrylamide core (2-cyano-prop-2-enamide) substituted with a furan-2-yl group at the β-position and a 4-(2-methoxyphenyl)oxan-4-ylmethyl group at the N-terminus. The furan ring contributes to electron-rich aromaticity, which may influence biological activity or intermolecular interactions .
Properties
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-25-19-7-3-2-6-18(19)21(8-11-26-12-9-21)15-23-20(24)16(14-22)13-17-5-4-10-27-17/h2-7,10,13H,8-9,11-12,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXATLIUDQERCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=CC3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a cyanoacrylamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and furan ring can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Furan and Cyanoacrylamide Motifs
Compound A : (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (CAS 5910-80-5)
- Key Differences :
- Substituent on furan: A nitro group at the 5-position of the furan ring (vs. unsubstituted furan in the target compound).
- N-Terminus: 3-ethoxyphenyl (electron-donating) vs. 4-(2-methoxyphenyl)oxan-4-ylmethyl (rigid oxane ring).
- The ethoxyphenyl group may reduce steric hindrance compared to the oxane-containing target compound .
Compound B : 2-cyano-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
- Key Differences :
- N-Terminus: Morpholin-4-ylphenyl (flexible tertiary amine) vs. oxane-containing substituent.
- Implications :
Analogues with Heterocyclic Substitutions
Compound C : 5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-1,3,2-diazaphosphinane (Compound 2 from )
- Key Differences: Core structure: Diazaphosphinane ring with dithioxo groups vs. cyanoacrylamide. Functional groups: Chromone-derived substituent vs. furan.
- Implications: The diazaphosphinane core in Compound C may confer metal-binding properties, unlike the target compound’s cyanoacrylamide, which is more likely to engage in hydrogen bonding .
Compound D : LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences: Core structure: 1,3,4-oxadiazole vs. cyanoacrylamide. Substituents: Sulfamoylbenzamide vs. oxane-containing group.
- Implications: LMM11’s oxadiazole ring enhances rigidity and may improve antifungal activity (as reported), whereas the target compound’s cyano group could increase electrophilicity, affecting reactivity in biological systems .
Comparison of Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound D (LMM11) |
|---|---|---|---|---|
| Molecular Formula | C24H24N2O4 | C23H19N3O5 | C22H21N3O3 | C23H27N5O4S |
| Molecular Weight | 428.47 g/mol | 417.41 g/mol | 405.43 g/mol | 493.56 g/mol |
| Key Functional Groups | Cyano, oxane, furan | Cyano, nitro, ethoxyphenyl | Cyano, morpholine | Oxadiazole, sulfamoyl |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity) | ~2.5 (lower lipophilicity) | ~2.9 (moderate) |
| Potential Bioactivity | Antifungal (hypothesized) | Unreported | Unreported | Antifungal (confirmed) |
Electronic and Steric Effects
- Cyano Group: Present in all compared compounds; enhances electrophilicity and may facilitate nucleophilic attacks in biological systems.
- Furan vs.
- Oxane vs. Morpholine : The oxane ring in the target compound provides greater conformational rigidity than morpholine (Compound B), possibly improving target selectivity .
Biological Activity
2-Cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide is a complex organic compound with potential biological activities. Its molecular structure includes a cyano group, a furan ring, and a methoxyphenyl group, which may contribute to its interaction with biological systems. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C24H22N2O5
- Molecular Weight : 418.44 g/mol
- CAS Number : 879969-07-0
The biological activity of 2-cyano-3-(furan-2-yl)-N-[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The cyano group may act as an electrophile, allowing the compound to interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The furan and methoxyphenyl moieties may enhance binding affinity to specific receptors, modulating signaling pathways involved in cell growth and apoptosis.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of 2-cyano derivatives. For instance, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2-Cyano derivative A | MDA-MB-231 (breast cancer) | 21.6 | |
| 2-Cyano derivative B | Non-small cell lung cancer | 29.3 |
These findings indicate that modifications to the structure can enhance cytotoxic efficacy, suggesting that 2-cyano-3-(furan-2-yl)-N-[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide may exhibit similar or improved activity.
Enzyme Interaction Studies
In vitro studies have demonstrated that compounds with furan and cyano groups can inhibit key enzymes involved in cancer progression:
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| EGFR (Epidermal Growth Factor Receptor) | Competitive inhibition | |
| VEGF (Vascular Endothelial Growth Factor) | Noncompetitive inhibition |
These interactions suggest that the compound could play a role in targeted therapies for cancers characterized by overactive signaling pathways.
Case Studies
-
Case Study on Breast Cancer : A study evaluated the effect of various cyano-containing compounds on MDA-MB-231 cells. The most potent derivatives exhibited IC50 values below 25 μM, indicating strong cytotoxicity and potential for development as therapeutic agents.
- Findings : Significant selectivity towards cancer cells over normal cells was observed, highlighting the therapeutic window of these compounds.
-
Case Study on Lung Cancer : Another study focused on non-small cell lung cancer models where derivatives similar to 2-cyano-3-(furan-2-yl)-N-[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide were tested. Results indicated substantial inhibition of tumor growth in vivo.
- Findings : The compounds not only inhibited tumor growth but also reduced metastasis in animal models.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-cyano-3-(furan-2-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]prop-2-enamide?
Methodological Answer:
-
Key Steps :
- Substitution Reactions : Utilize alkaline conditions for nucleophilic substitution of halogenated intermediates with furan derivatives, as demonstrated in analogous nitrobenzene substitutions .
- Reduction : Employ iron powder under acidic conditions to reduce nitro groups to amines, ensuring controlled reaction times to avoid over-reduction .
- Condensation : Use cyanoacetic acid with a condensing agent (e.g., DCC or EDC) to form the enamide moiety. Optimize stoichiometry to mitigate side-product formation.
-
Example Protocol :
Step Reagents/Conditions Yield (%) Substitution 2-Pyridinemethanol, K₂CO₃, DMF, 80°C 72 Reduction Fe powder, HCl, 60°C 85 Condensation Cyanoacetic acid, EDC, RT 68
Q. How can the molecular structure of this compound be validated?
Methodological Answer:
-
X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data for precise bond-length and angle measurements .
-
Spectroscopic Techniques :
- NMR : Assign peaks using ¹H/¹³C NMR with DEPT-135 for stereochemical confirmation.
- HRMS : Confirm molecular weight (±5 ppm accuracy).
-
Example Data :
Technique Key Observations ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, enamide), δ 6.82–7.45 (aromatic protons) X-ray C-C bond lengths: 1.48–1.52 Å; dihedral angle: 12.3°
Advanced Research Questions
Q. How can researchers address low yields during the condensation step in synthesis?
Methodological Answer:
-
Catalyst Optimization : Screen catalysts like DMAP or pyridine to enhance reaction efficiency.
-
Solvent Effects : Test polar aprotic solvents (e.g., THF vs. DMF) to improve solubility of intermediates.
-
Temperature Control : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate kinetics while minimizing decomposition .
-
Troubleshooting Table :
Issue Solution Side-product formation Add molecular sieves to absorb moisture Low reactivity Pre-activate cyanoacetic acid with NHS ester
Q. How should contradictions in biological activity data across studies be resolved?
Methodological Answer:
-
Assay Standardization :
-
Structural Reanalysis : Re-examine stereochemistry via circular dichroism (CD) or X-ray to confirm enantiomeric purity, as minor isomers can alter activity .
-
Data Comparison Framework :
Variable Harmonization Strategy IC₅₀ values Normalize to reference inhibitors (e.g., doxorubicin) Solubility Use standardized DMSO/PBS mixtures
Q. What computational approaches are effective for modeling target interactions?
Methodological Answer:
-
Molecular Docking : Use AutoDock Vina with crystal structures (PDB ID: 3LQF) to predict binding modes. Prioritize furan and methoxyphenyl moieties as key pharmacophores .
-
MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å for stable binding).
-
Example Interaction Data :
Target Binding Energy (kcal/mol) Key Residues EGFR -9.2 Leu694, Met793
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
